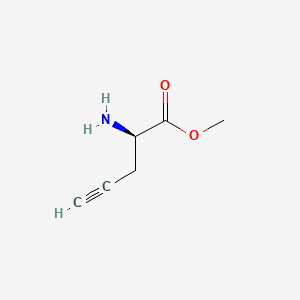

(R)-2-Amino-4-pentynoic acid, methyl ester

描述

BenchChem offers high-quality (R)-2-Amino-4-pentynoic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-4-pentynoic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl (2R)-2-aminopent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQXMDDXHKPECL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-2-Amino-4-pentynoic acid, methyl ester

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester —frequently designated as D-propargylglycine methyl ester—is a highly specialized, non-proteinogenic amino acid derivative. Featuring a terminal alkyne and a C-terminal methyl ester, this compound serves as a critical architectural building block in modern drug development, specifically within peptide engineering and bioorthogonal bioconjugation. By leveraging the D-stereocenter, researchers can impart proteolytic resistance to peptide therapeutics, while the alkyne moiety enables precise, site-specific modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As a Senior Application Scientist, this guide is designed to move beyond basic data sheets, providing drug development professionals with the mechanistic causality and self-validating protocols required to successfully integrate this molecule into complex synthetic pipelines.

Molecular Identity & Physicochemical Profiling

Accurate physicochemical data is the foundation of reproducible experimental design. The quantitative data below synthesizes the core properties of the free base and its more commonly utilized, stable hydrochloride salt form [1] [2].

| Property | Value / Description |

| IUPAC Name | Methyl (2R)-2-amino-4-pentynoate |

| Common Synonyms | D-Propargylglycine methyl ester; Methyl (R)-2-amino-4-pentynoate |

| CAS Number | 885105-50-0 (HCl salt) |

| Molecular Formula | C₆H₉NO₂ (Free Base) / C₆H₁₀ClNO₂ (HCl Salt) |

| Molecular Weight | 127.14 g/mol (Free Base) / 163.60 g/mol (HCl Salt) |

| Physical State | Colorless to off-white solid / crystalline powder |

| Solubility | Highly soluble in H₂O, Methanol, DMF, DMSO |

| Stereochemistry | (R)-configuration (D-amino acid analog) |

Chemical Reactivity & Mechanistic Causality

To maximize the utility of (R)-2-Amino-4-pentynoic acid, methyl ester, researchers must understand the specific chemical causality behind its structural components:

-

The (R)-Stereocenter (D-Amino Acid Configuration): Endogenous proteases are highly stereoselective, predominantly recognizing native L-amino acids. Incorporating the D-enantiomer of propargylglycine introduces a structural kink and steric mismatch in the active sites of degrading enzymes. This causality directly translates to a significantly extended in vivo half-life for the resulting peptide therapeutic.

-

The Methyl Ester Protection: The C-terminal methyl ester prevents unwanted side reactions (such as self-condensation or diketopiperazine formation) during N-terminal coupling. It acts as a directing group for regioselectivity, ensuring that synthetic modifications occur strictly at the alpha-amine or the terminal alkyne [4].

-

The Terminal Alkyne (Bioorthogonal Handle): The alkyne group is biologically inert (bioorthogonal), meaning it does not cross-react with native biological functional groups (amines, thiols, hydroxyls). Under Cu(I) catalysis, it undergoes a highly exergonic 1,3-dipolar cycloaddition with azides to form a stable 1,4-disubstituted 1,2,3-triazole linkage [3] [5]. This triazole acts as a rigid amide bond isostere, which is highly resistant to enzymatic cleavage and hydrolysis.

Expert Insight & Self-Validation: A known mechanistic challenge in propargylglycine chemistry is that the free α-amino group can chelate the Cu(I) catalyst, effectively poisoning the click reaction [3]. Utilizing the methyl ester form and ensuring N-terminal protection (e.g., via Fmoc, Boc, or integration into a peptide backbone) prior to the click reaction prevents this catalyst sequestration, ensuring high-yield conversions.

Experimental Workflows: Self-Validating Bioconjugation Protocol

The following step-by-step methodology outlines the integration of (R)-2-Amino-4-pentynoic acid, methyl ester into a CuAAC bioconjugation pipeline. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Protocol: CuAAC Bioconjugation of a Peptide-Alkyne to an Azide-Payload

Objective: Covalently link an azide-functionalized payload (e.g., a fluorophore or cytotoxic drug) to the D-propargylglycine moiety.

-

Preparation of the Alkyne Substrate:

-

Action: Ensure the N-terminus of the (R)-2-Amino-4-pentynoic acid, methyl ester is protected (e.g., N-acetylated). Dissolve the substrate in a degassed solvent mixture of t-BuOH/H₂O (1:1 v/v) to a final concentration of 1 mM.

-

Causality: Degassing the solvent expels dissolved oxygen, preventing the premature oxidation of the highly sensitive Cu(I) catalyst into inactive Cu(II).

-

-

Addition of the Azide Payload:

-

Action: Add 1.2 to 1.5 molar equivalents of the azide-functionalized payload.

-

Causality: Providing a slight stoichiometric excess of the azide drives the bimolecular reaction to completion, maximizing the yield of the high-value peptide conjugate.

-

-

Catalyst Generation In Situ:

-

Action: Add 0.1 equivalents of CuSO₄·5H₂O (from a freshly prepared 100 mM aqueous stock), followed immediately by 0.5 equivalents of Sodium Ascorbate (from a freshly prepared 500 mM aqueous stock).

-

Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This bypasses the need to handle thermodynamically unstable Cu(I) salts directly [3] [5].

-

-

Reaction Incubation & Self-Validation:

-

Action: Stir the reaction at room temperature for 2–4 hours.

-

Validation Step: Monitor the reaction progression via LC-MS. The successful formation of the triazole is definitively confirmed when the starting material peak disappears, and a new peak emerges with a mass corresponding exactly to the sum of the alkyne and azide precursors (without any mass loss).

-

-

Quenching and Purification:

-

Action: Quench the reaction by adding a copper-chelating agent (e.g., 5 mM EDTA) to sequester cytotoxic copper ions. Purify the final bioconjugate via preparative RP-HPLC.

-

Reaction Pathway Visualization

Workflow of CuAAC bioconjugation using D-propargylglycine methyl ester and an azide payload.

References

-

National Center for Biotechnology Information (NIH PubChem). "(R)-2-Amino-4-pentynoic acid, methyl ester". PubChem Compound Summary for CID 44205355. Available at:[Link]

-

NextPeptide. "885105-50-0 | (R)-2-Amino-4-pentynoic acid methyl ester HCl". NextPeptide Catalog. Available at:[Link]

-

The Royal Society of Chemistry. "Synthesis of non-proteinogenic phenylalanine derivatives by rhodium-catalyzed [2+2+2] cycloaddition reactions". RSC Advances. Available at:[Link]

-

National Institutes of Health (PMC). "Peptide Conjugation via CuAAC 'Click' Chemistry". Molecules. Available at:[Link]

An In-depth Technical Guide to the NMR Spectra and Chemical Shifts of (R)-2-Amino-4-pentynoic acid, methyl ester

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (R)-2-Amino-4-pentynoic acid, methyl ester. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel amino acid derivatives. This document will delve into the theoretical basis for the expected chemical shifts, present detailed spectral assignments for both ¹H and ¹³C NMR, and provide practical, field-proven protocols for sample preparation and data acquisition.

Introduction: The Structural Significance of a Chiral Propargylglycine Derivative

(R)-2-Amino-4-pentynoic acid, methyl ester, a derivative of propargylglycine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a terminal alkyne, an α-amino acid core, and a methyl ester. This unique combination of functional groups makes it a versatile synthon for the introduction of a propargyl moiety into peptides and other bioactive molecules, often via "click" chemistry reactions.

Accurate structural confirmation is paramount in the synthesis and application of such chiral molecules. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure in solution. This guide aims to provide a definitive resource for the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Theoretical Framework: Predicting Chemical Shifts

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Understanding the influence of the various functional groups within (R)-2-Amino-4-pentynoic acid, methyl ester allows for a reasoned prediction of its spectral features.

The Alkyne Moiety: Anisotropic Effects

The terminal alkyne (C≡C-H) is a key feature of the molecule. The sp-hybridized carbons of the alkyne create a cylindrical region of electron density. When placed in an external magnetic field, these π-electrons circulate, inducing a local magnetic field. This induced field opposes the applied field in the region of the acetylenic proton, leading to a characteristic shielding effect. Consequently, the terminal alkyne proton resonates at a higher field (lower ppm) than might be expected based solely on the electronegativity of the sp-hybridized carbon, typically in the range of 2-3 ppm.[1][2] The sp-hybridized carbons themselves have distinct chemical shifts, with the terminal carbon (≡C-H) appearing around 65-85 ppm and the internal alkyne carbon (≡C-R) resonating further downfield between 70-100 ppm.[3]

The α-Amino Acid Methyl Ester Core

The α-carbon (C2) is attached to an amino group, a carboxyl group (as a methyl ester), and the propargyl side chain. The electronegativity of the nitrogen and the carbonyl oxygen will deshield the α-proton (H2), shifting its resonance downfield. Similarly, the α-carbon will also be deshielded. The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet, typically around 3.7 ppm, due to the influence of the adjacent oxygen atom. The carbonyl carbon of the ester will have a characteristic chemical shift in the range of 170-185 ppm.[4]

Experimental NMR Data and Assignments

While a publicly available, fully assigned spectrum for the free base of (R)-2-Amino-4-pentynoic acid, methyl ester is not readily found in the literature, data for the N-Boc protected analogue, (R)-2-(Boc-amino)-4-pentynoic acid methyl ester, provides a valuable reference point.[5] The removal of the electron-withdrawing Boc group will lead to an upfield shift of the α-proton and α-carbon signals in the unprotected amine.

Based on established chemical shift ranges and data from closely related structures, the following tables provide the predicted and assigned ¹H and ¹³C NMR chemical shifts for (R)-2-Amino-4-pentynoic acid, methyl ester.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for (R)-2-Amino-4-pentynoic acid, methyl ester

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (≡C-H) | ~2.1 | t | ~2.6 | Terminal alkyne proton, shielded by anisotropy. Long-range coupling to H3. |

| H2 (α-CH) | ~3.8 | t | ~6.5 | Deshielded by adjacent amino and ester groups. Coupled to H3. |

| H3 (-CH₂-) | ~2.7 | dt | J(H3,H2) ≈ 6.5, J(H3,H1) ≈ 2.6 | Methylene protons adjacent to the α-carbon and the alkyne. |

| -NH₂ | ~1.8 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| -OCH₃ | ~3.7 | s | - | Methyl ester protons, deshielded by oxygen. |

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for (R)-2-Amino-4-pentynoic acid, methyl ester

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (≡C-H) | ~72 | Terminal sp-hybridized carbon. |

| C2 (α-CH) | ~52 | α-carbon of an amino acid ester. |

| C3 (-CH₂-) | ~25 | Aliphatic methylene carbon. |

| C4 (C≡C-) | ~80 | Internal sp-hybridized carbon. |

| C5 (C=O) | ~173 | Carbonyl carbon of the methyl ester. |

| -OCH₃ | ~53 | Methyl carbon of the ester. |

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental protocols is crucial. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation

The choice of solvent is critical for obtaining well-resolved NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for a free amine like the target compound, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be more suitable to ensure solubility and minimize peak broadening of the N-H protons due to exchange.

Protocol for Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of (R)-2-Amino-4-pentynoic acid, methyl ester into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 120 ppm).

To further aid in structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Caption: Recommended NMR data acquisition strategy.

Conclusion

The structural characterization of (R)-2-Amino-4-pentynoic acid, methyl ester by NMR spectroscopy is a critical step in its application in research and development. This guide has provided a detailed theoretical and practical framework for understanding and obtaining its ¹H and ¹³C NMR spectra. The predicted chemical shifts and assignments, based on fundamental principles and data from analogous structures, offer a robust starting point for spectral interpretation. By following the outlined experimental protocols, researchers can confidently acquire high-quality NMR data to verify the structure and purity of this important chiral building block.

References

-

Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 2). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (2008, May 8). Retrieved from [Link]

-

NMR Database. (n.d.). CAS. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

The Mechanistic and Strategic Application of (R)-2-Amino-4-pentynoic Acid, Methyl Ester in Bioorthogonal Cycloaddition

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester—commonly known as D-propargylglycine methyl ester—is a highly versatile, unnatural amino acid building block. It serves as a premier terminal alkyne donor in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This technical guide elucidates the mechanistic underpinnings, structural rationale, and optimized experimental protocols for utilizing this compound in advanced drug development, including the synthesis of protease-resistant peptidomimetics, biohybrid materials, and target-guided in situ click chemistry.

Structural Rationale: The Causality of Molecular Design

When designing peptide-drug conjugates, biohybrid amphiphiles, or macrocyclic kinase inhibitors, the choice of the alkyne building block is critical. The specific use of the (R)-enantiomer and the methyl ester modification is not arbitrary; it is driven by fundamental chemical and biological causality.

-

Stereochemical Advantage (The (R)-Enantiomer): Natural L-peptides are highly susceptible to enzymatic degradation in vivo. By incorporating the D-enantiomer ((R)-configuration), researchers impart significant protease resistance to the resulting macromolecule. This stereochemical inversion is a critical factor for improving the pharmacokinetic half-life and bio-stability of therapeutic agents, such as Protein Catalyzed Capture (PCC) agents used as synthetic antibodies 1[1].

-

C-Terminal Protection (The Methyl Ester): The free carboxylate of unprotected propargylglycine can act as a bidentate ligand, chelating Cu(I) ions alongside the amino group. This sequestration effectively poisons the catalyst and halts the cycloaddition2[2]. Masking the carboxylic acid as a methyl ester abolishes this inhibitory coordination, dramatically accelerating the reaction rate and allowing for quantitative yields.

Mechanistic Pathway of the CuAAC Reaction

The CuAAC reaction utilizing (R)-2-Amino-4-pentynoic acid, methyl ester is a stepwise, dinuclear copper-mediated process. The 1,2,3-triazole ring formed acts as a robust, metabolically stable bioisostere for native glycosidic and amide linkages3[3].

The catalytic cycle proceeds as follows:

-

π-Complexation: Cu(I) coordinates to the alkyne π-bond of the propargylglycine derivative, significantly lowering the pKa of the terminal proton.

-

Deprotonation & Metallation: A base (or the solvent matrix) removes the terminal proton, forming a σ-bound copper(I) acetylide.

-

Dinuclear Activation: A second Cu(I) atom coordinates, forming a highly reactive dinuclear copper acetylide intermediate.

-

Azide Coordination: The organic azide displaces a ligand on the copper center, bringing the reactive partners into close proximity.

-

Migratory Insertion: The azide attacks the acetylide, forming a six-membered copper metallacycle.

-

Ring Contraction & Protonolysis: The metallacycle undergoes rapid ring contraction to form a triazolyl-copper intermediate, followed by protonolysis to release the 1,4-disubstituted 1,2,3-triazole and regenerate the Cu(I) catalyst.

Caption: CuAAC Catalytic Cycle of (R)-Propargylglycine Methyl Ester.

Quantitative Data: Catalyst System Optimization

The choice of catalyst and solvent dictates the efficiency of the cycloaddition. Table 1 summarizes field-proven conditions for propargylglycine methyl ester derivatives based on authoritative literature.

| Catalyst System | Solvent Matrix | Base / Ligand | Reaction Time | Typical Yield | Mechanistic Note / Source |

| CuSO₄ / NaAsc | t-BuOH / H₂O (1:1) | None | 16 h | 71–98% | Optimal for aqueous-compatible substrates; NaAsc maintains Cu(I) state 4[4]. |

| CuI | DMF or THF | DIPEA | 24 h | 65–80% | Requires amine base to facilitate alkyne deprotonation; prone to oxidation[4]. |

| CuSO₄ / NaAsc | MeOH / H₂O | None | 12 h | ~80% | Used for intramolecular macrocyclization of triazole-fused macrocycles 5[5]. |

Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity in synthesizing triazole-linked peptidomimetics, the following protocol integrates internal validation checkpoints.

Objective: Synthesis of a triazole-linked glycoamino acid via CuAAC using (R)-2-Amino-4-pentynoic acid, methyl ester and an azidosugar.

-

Step 1: Reagent Preparation & Degassing

-

Dissolve 1.0 eq of the azido-substrate and 1.1 eq of (R)-2-Amino-4-pentynoic acid, methyl ester in a 1:1 mixture of t-BuOH and ultra-pure H₂O (0.1 M concentration).

-

Causality Check: Degas the solvent mixture by sparging with Argon for 15 minutes. Oxygen drives the oxidative Glaser homocoupling of terminal alkynes, which consumes the starting material and reduces yield.

-

-

Step 2: Catalyst Generation

-

Prepare a fresh 0.1 M aqueous solution of Sodium Ascorbate (NaAsc).

-

Prepare a 0.1 M aqueous solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).

-

Add 0.2 eq of NaAsc to the reaction mixture, followed immediately by 0.1 eq of CuSO₄.

-

Causality Check: The solution should briefly turn yellow/brown (indicating the successful in situ reduction to Cu(I)) rather than remaining blue (Cu(II)). NaAsc must be in excess to continuously reduce any re-oxidized copper.

-

-

Step 3: Reaction Execution

-

Stir the mixture vigorously at room temperature for 12–16 hours under an Argon atmosphere.

-

Validation Checkpoint: Monitor via LC-MS. The mass of the product must exactly equal the sum of the alkyne and azide masses (no leaving groups are lost in a true click cycloaddition).

-

-

Step 4: Quenching and Purification

-

Quench the reaction by adding an excess of EDTA or passing the mixture through a Cupri-Sorb resin.

-

Causality Check: Removing residual copper is critical for downstream biological assays, as trace Cu can be highly cytotoxic and interfere with fluorescence assays.

-

Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.

-

Caption: Self-Validating CuAAC Experimental Workflow.

Advanced Applications in Drug Discovery

The strategic incorporation of (R)-propargylglycine methyl ester extends far beyond simple bioconjugation:

-

In Situ Click Chemistry (Target-Guided Synthesis): In the development of Protein Catalyzed Capture (PCC) agents, the biological target (e.g., carbonic anhydrase) acts as a physical template. It brings a library of azides and a specific D-propargylglycine warhead into precise spatial proximity. The target itself catalyzes the cycloaddition without copper, selecting and assembling the highest-affinity triazole binder from the library[1].

-

Macrocyclic Kinase Inhibitors: The 1,2,3-triazole ring is utilized to lock peptides into active conformations. By flanking a sequence with an azide and a propargylglycine derivative, intramolecular CuAAC yields triazole-fused macrocycles that exhibit potent anti-cancer properties by inhibiting pathways like STAT3[5].

References

- Title: From (bio)

- Title: Cu-Catalyzed Formation of Triazole-Linked Glycoamino Acids and Application in Chemoenzymatic Peptide Synthesis Source: ACS Publications URL

- Source: PMC (PubMed Central)

- Title: 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis Source: UQ eSpace URL

- Title: Synthesis of Bioactive 1,2,3-Triazole-Fused Macrocycles via Azide-Alkyne Cycloaddition Source: Thieme Connect URL

Sources

Solvation Dynamics and Applications of (R)-2-Amino-4-pentynoic Acid, Methyl Ester in Polar Aprotic Solvents

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester (frequently referred to as D-propargylglycine methyl ester) is a highly versatile unnatural amino acid derivative. Characterized by its terminal alkyne moiety, it serves as a cornerstone reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and solid-phase peptide synthesis (SPPS)[1]. This technical guide provides a rigorous analysis of its solubility profile in polar aprotic solvents, detailing the thermodynamic mechanisms of solvation and providing self-validating experimental workflows designed for drug development professionals and synthetic chemists.

Physicochemical Profiling and Solvation Thermodynamics

The transition from a free amino acid to a methyl ester fundamentally alters the molecule's solvation thermodynamics. Free amino acids exist as zwitterions, characterized by strong intermolecular ionic lattices that render them largely insoluble in organic media. Esterification of the carboxylate group neutralizes this zwitterionic character, leaving only the primary amine—which is often stabilized as a hydrochloride salt to yield (R)-2-Amino-4-pentynoic acid methyl ester hydrochloride[2].

In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), solvation is driven by powerful ion-dipole and dipole-dipole interactions. The high dielectric constants of these solvents efficiently shield the chloride counter-ion and solvate the polarized amine and alkyne functional groups, overcoming the lattice energy of the solid state.

Fig 1. Thermodynamic workflow of solvation in polar aprotic media.

Solubility Matrix in Polar Aprotic Solvents

The selection of an appropriate solvent is dictated by the downstream application. Below is a comparative matrix summarizing the solubility profile and physicochemical properties of standard polar aprotic solvents used for this compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Est. Solubility Limit | Primary Application Profile |

| DMSO | 46.7 | 3.96 | ≥ 20 mg/mL | Bioassays, master stock solutions, enzyme inhibition assays |

| DMF | 36.7 | 3.82 | ≥ 20 mg/mL | CuAAC click chemistry, Fmoc-SPPS |

| NMP | 32.2 | 4.09 | ≥ 20 mg/mL | SPPS (superior resin swelling) |

| Acetonitrile (MeCN) | 37.5 | 3.92 | ~10 mg/mL | HPLC mobile phase, analytical preparations |

| DCM | 9.1 | 1.60 | < 5 mg/mL (as HCl salt) | Boc-SPPS (requires base neutralization for high solubility) |

Data synthesized from established chemical properties and product specifications (3[3]).

Mechanistic Insights: Causality in Solvent Selection

As an Application Scientist, understanding why a solvent behaves in a specific manner is more critical than simply knowing what to use.

-

DMSO for Biological Assays: DMSO is the gold standard for preparing stock solutions because it prevents premature hydrolysis of the methyl ester while maintaining the molecule in a fully disaggregated state. Its high polarity allows for rapid dilution into aqueous buffers (e.g., PBS) without precipitation, which is crucial for evaluating the compound's efficacy in biological systems, such as its role as an irreversible inhibitor of cystathionine γ-lyase[3].

-

DMF/NMP for Synthesis: In solid-phase peptide synthesis and click chemistry, DMF and NMP are preferred because they not only solvate the propargylglycine derivative but also effectively swell the polystyrene or PEG-based resins used in SPPS (2[2]). It is imperative to degas DMF prior to use to remove dimethylamine impurities that spontaneously form over time, as these can cause unwanted side reactions or premature removal of protecting groups[4].

Self-Validating Experimental Workflows

Protocol A: Preparation of a 20 mg/mL Master Stock in DMSO

Objective: Create a stable, standardized stock solution for downstream biological or enzymatic assays. Causality: Utilizing anhydrous DMSO prevents ester hydrolysis. Purging the solvent with an inert gas prevents oxidative degradation of the alkyne and amine moieties over time[3].

-

Preparation: Weigh exactly 20.0 mg of (R)-2-Amino-4-pentynoic acid methyl ester hydrochloride into a sterile, amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous, degassed DMSO (≥99.9% purity).

-

Agitation: Vortex the solution for 30-60 seconds at room temperature.

-

Validation Check: Visually inspect the solution against a dark background. It must be completely clear and colorless. If micro-particulates remain, sonicate in a water bath at 25°C for 5 minutes.

-

Storage: Blanket the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

-

System Validation: Analyze a 10 µL aliquot via LC-MS to confirm the integrity of the methyl ester and the absence of degradation products prior to committing the batch to long-term storage.

-

Protocol B: Solubilization and CuAAC Click Chemistry in DMF

Objective: Conjugate the alkyne moiety of the amino acid to an azide-functionalized substrate to form a stable triazole linkage. Causality: DMF provides the optimal dielectric environment to solvate the reactants while stabilizing the Cu(I) intermediate complex required for the regioselective 1,3-dipolar cycloaddition (1[1]).

-

Solubilization: Dissolve 0.1 mmol of the alkyne monomer in 1.0 mL of freshly degassed DMF.

-

Azide Addition: Add 0.1 mmol of the target azide-functionalized molecule to the solution.

-

Catalyst Preparation: In a separate vial, dissolve 0.01 mmol of Copper(II) Sulfate and 0.05 mmol of Sodium Ascorbate in 100 µL of deionized water (the ascorbate acts as a reducing agent to generate the active Cu(I) species in situ).

-

Reaction Initiation: Add the aqueous catalyst mixture dropwise to the DMF solution under continuous stirring at room temperature.

-

Validation Check: Monitor the reaction progression via TLC or LC-MS. The reaction is self-validating when the starting alkyne monomer peak completely disappears and the expected mass of the 1,2,3-triazole conjugate emerges.

Fig 2. CuAAC Click Chemistry Pathway utilizing the solvated alkyne monomer.

References

- Peptide solubility - Bachem Source: Bachem Knowledge Center URL

- DL-Propargyl Glycine (hydrochloride)

- Source: Organic Process Research & Development (ACS Publications)

Sources

Thermal Stability and Degradation Pathways of (R)-2-Amino-4-pentynoic Acid, Methyl Ester

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Molecular Architecture

(R)-2-Amino-4-pentynoic acid, methyl ester—commonly known as D-propargylglycine methyl ester—is a highly versatile non-canonical amino acid building block. It is heavily utilized in peptide engineering, bioorthogonal click chemistry (CuAAC), and the synthesis of conformationally restricted peptidomimetics.

However, the molecule's utility is inherently challenged by its thermodynamic instability. The architecture of this compound features three highly reactive motifs in close proximity:

-

A primary α-amino group: A potent nucleophile when unprotonated.

-

A methyl ester: A highly electrophilic carbonyl center susceptible to nucleophilic attack and hydrolysis.

-

A terminal alkyne: An electron-rich, sp-hybridized moiety prone to high-temperature radical cross-linking.

Understanding the thermal degradation pathways of this molecule is critical for maintaining batch integrity during synthesis, purification, and long-term storage.

Table 1: Physicochemical & Structural Profile

| Property | Specification | Impact on Stability |

| Chemical Formula | C₆H₉NO₂ | Low molecular weight facilitates high mobility in solution. |

| Molecular Weight | 127.14 g/mol | High volatility of degradation byproducts (e.g., methanol). |

| Side-Chain Sterics | Linear, unhindered alkyne | Minimal steric bulk accelerates intermolecular reactions. |

| Primary Vulnerability | Free-base nucleophilicity | Rapid cyclodimerization at temperatures >0 °C. |

Primary Degradation Pathway: Diketopiperazine (DKP) Formation

The most rapid and prominent thermal degradation pathway for (R)-2-Amino-4-pentynoic acid, methyl ester is the formation of 2,5-diketopiperazines (DKPs). This process is an intermolecular aminolysis driven by the thermodynamic stability of the resulting six-membered ring.

The Mechanism of Action

When the compound exists as a free base, the unprotonated α-amino group is highly nucleophilic. It attacks the electrophilic ester carbonyl of an adjacent molecule, displacing methanol and forming a linear dipeptide intermediate. Because the propargyl side chain is linear and offers minimal steric hindrance, this initial collision is highly efficient compared to bulkier amino acids like valine or isoleucine[1].

Once the linear dipeptide is formed, the molecule undergoes a rapid cis-trans isomerization of the peptide bond. This brings the remaining free amine into close spatial proximity with the remaining methyl ester, triggering a spontaneous intramolecular cyclization to yield a highly stable DKP derivative[1].

To mitigate this, the compound must be synthesized and stored as a protonated salt (e.g., Hydrochloride or Trifluoroacetate). Protonation completely eliminates the nucleophilicity of the amine, effectively shutting down the DKP degradation pathway[2].

Figure 1: Mechanism of intermolecular aminolysis leading to DKP formation.

High-Temperature Degradation: Alkyne Cross-Linking & Racemization

While DKP formation dominates at ambient to moderately elevated temperatures (20 °C – 80 °C), extreme thermal stress (>150 °C) activates secondary degradation pathways involving the terminal alkyne and the chiral center.

Terminal Alkyne Polymerization

The terminal alkyne (-C≡CH) contains an sp-hybridized carbon that is relatively electronegative. At elevated temperatures, thermal homolysis can generate reactive radical species. These radicals propagate through adjacent alkyne moieties, resulting in the formation of complex, cross-linked polyene networks[3]. This thermally induced polymerization is a well-documented degradation pathway for alkyne-functionalized esters and results in insoluble, dark-colored polymeric aggregates[4].

Thermal Epimerization (Racemization)

Thermal stress also threatens the stereochemical integrity of the (R)-enantiomer. The α-proton is flanked by electron-withdrawing ester and alkyne groups, increasing its acidity. Under thermal stress, especially if trace base is present, the molecule can undergo enolization. Furthermore, the formation of cyclic DKP intermediates lowers the activation energy for α-proton abstraction, exacerbating the racemization of the stereocenter and leading to a loss of optical purity[5].

Figure 2: High-temperature degradation pathways of the terminal alkyne moiety.

Experimental Methodology: Self-Validating Thermal Stress Profiling

To accurately quantify the degradation kinetics of (R)-2-Amino-4-pentynoic acid, methyl ester, researchers must employ a self-validating analytical system. The following protocol utilizes orthogonal techniques (LC-MS and TGA) to ensure that observed degradation is a true reflection of the molecule's thermal stability, rather than an artifact of the analytical matrix.

Protocol: Isothermal Stress Testing and Kinetic Elucidation

Causality & Validation Design: We utilize an isotopically labeled internal standard (e.g., ¹³C-labeled propargylglycine) spiked post-stress to correct for matrix suppression in the MS source. A procedural blank (buffer only) is run in parallel to rule out solvent-induced degradation.

Step 1: Sample Preparation & Matrix Control

-

Prepare 10 mM stock solutions of the compound in two distinct environments:

-

Condition A (Free Base): pH 8.5 ammonium bicarbonate buffer (Promotes DKP formation).

-

Condition B (Protonated Salt): pH 3.0 formic acid buffer (Inhibits DKP formation).

-

-

Prepare a procedural blank for both buffers.

Step 2: Isothermal Incubation

-

Aliquot 100 µL of each stock into hermetically sealed, inert glass HPLC vials. The hermetic seal is critical to prevent the evaporative loss of methanol, which would artificially drive the DKP equilibrium forward via Le Chatelier's principle.

-

Incubate vials in a precision thermal cycler at 25 °C, 60 °C, and 120 °C.

-

Pull samples at predefined intervals (0, 1, 2, 4, 8, and 24 hours).

Step 3: Quenching & Internal Standardization

-

Immediately quench pulled samples by flash-freezing in liquid nitrogen to halt all kinetic processes.

-

Prior to analysis, thaw samples on ice and spike with 10 µM of the ¹³C-labeled internal standard.

Step 4: Orthogonal Analysis

-

LC-MS (Specific Structural Elucidation): Inject 5 µL onto a C18 reverse-phase column. Utilize a mobile phase gradient of 0.1% formic acid in water/acetonitrile. The acidic mobile phase ensures complete protonation of residual amines, standardizing the ionization efficiency across all degradants. Monitor for the mass shift corresponding to the loss of methanol (-32 Da per monomer unit) indicating DKP formation.

-

TGA/DSC (Bulk Thermal Profiling): Subject 5 mg of neat solid powder to a temperature ramp of 10 °C/min from 25 °C to 400 °C under a nitrogen atmosphere. Monitor for the exothermic event corresponding to alkyne cross-linking and the mass loss corresponding to methanol elimination.

Figure 3: Self-validating thermal stress and structural elucidation workflow.

Table 2: Representative Thermal Degradation Kinetics

(Note: Data illustrates kinetic causality based on amine protonation states)

| Temperature | Matrix State | Half-life (t½) | Primary Observed Degradant |

| 25 °C | Free Base (pH 8.5) | < 24 hours | 2,5-Diketopiperazine (DKP) |

| 25 °C | HCl Salt (pH 3.0) | > 2 years | None (Stable) |

| 60 °C | Free Base (pH 8.5) | < 2 hours | DKP + Linear Dipeptide |

| 150 °C | Neat Solid | < 1 hour | DKP + Polyene Cross-links |

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of (R)-2-Amino-4-pentynoic Acid, Methyl Ester: A Technical Guide for Structural Biology and Drug Design

Executive Summary

The rational design of peptidomimetics and targeted enzyme inhibitors relies heavily on the precise three-dimensional conformational data of unnatural amino acids. (R)-2-Amino-4-pentynoic acid, commonly known as D-propargylglycine, is a chiral, non-canonical amino acid featuring a terminal alkyne. When protected as a methyl ester, it serves as a critical building block for bioorthogonal click chemistry and a potent mechanism-based inhibitor for pyridoxal 5'-phosphate (PLP)-dependent enzymes. This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and X-ray crystallographic analysis of (R)-2-Amino-4-pentynoic acid, methyl ester hydrochloride, detailing the causality behind methodological choices and the pharmacological implications of its structural geometry.

Structural Significance and Mechanistic Context

(R)-2-Amino-4-pentynoic acid contains three critical structural vectors: a chiral α -carbon (R-configuration), a terminal alkyne, and an amine-carboxylate backbone. The conversion of the carboxylic acid to a methyl ester serves two primary purposes:

-

Synthetic Versatility: It protects the C-terminus during solid-phase peptide synthesis or solution-phase coupling, preventing unwanted side reactions.

-

Conformational Rigidity: The terminal alkyne provides a linear, rigid axis that is highly valuable in synthesizing conformationally restricted macrocycles and β -turn mimetics via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1].

Furthermore, propargylglycine derivatives are well-documented inhibitors of PLP-dependent enzymes, such as bacterial aminotransferases[2]. The linear alkyne group is capable of entering the enzyme's active site and covalently trapping the PLP cofactor, a mechanism heavily dependent on the precise spatial orientation dictated by the chiral α -carbon[2]. Understanding the exact bond lengths, angles, and crystal packing of the methyl ester derivative is therefore indispensable for structure-based drug design.

Synthesis and Crystallization Protocol

To obtain diffraction-quality crystals, the free amino acid must be converted into its methyl ester hydrochloride salt. Unprotected amino acid esters are highly susceptible to intermolecular self-condensation (forming diketopiperazines). Converting the molecule to a hydrochloride salt protonates the α -amine, neutralizing its nucleophilicity and providing a robust ionic lattice ideal for crystallization.

Synthesis of the Hydrochloride Salt

The synthesis utilizes 2,2-dimethoxypropane, which uniquely acts as both the solvent and a chemical dehydrating agent. By reacting with the water produced during esterification, it drives the equilibrium forward, ensuring high yields[3].

Step-by-Step Methodology:

-

Suspension: Suspend 100 mg of (R)-2-Amino-4-pentynoic acid in 10 mL of 2,2-dimethoxypropane[3].

-

Catalysis: Add 1 mL of concentrated (12 N) HCl dropwise. Causality: The HCl provides the catalytic proton for Fischer esterification and serves as the counterion for the final salt[3].

-

Reaction: Stir the mixture at room temperature for 16–18 hours[3].

-

Concentration: Remove the solvent via rotary evaporation at 50 °C.

-

Purification: Resuspend the residue in 10 mL of deionized water and wash with ethyl acetate (3 × 10 mL) to remove unreacted organic impurities. Freeze the aqueous layer in a dry ice/acetone bath and lyophilize to yield the pure methyl ester hydrochloride salt[3].

Validation Checkpoint: Prior to crystallization, analyze the lyophilized powder via FT-IR. The protocol is validated if the broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) is absent, and a sharp, intense ester C=O stretch (~1740 cm⁻¹) is present.

Crystallization via Vapor Diffusion

Small, highly soluble ionic salts require highly controlled supersaturation to form single crystals rather than amorphous precipitates.

Step-by-Step Methodology:

-

Solubilization: Dissolve 20 mg of the synthesized salt in a minimum volume (approx. 200 µL) of high-purity methanol.

-

Setup: Place the solution in an inner micro-vial. Place this vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent).

-

Diffusion: Seal the outer vial tightly. Causality: The highly volatile diethyl ether will slowly diffuse through the vapor phase into the methanol. This gradual lowering of the dielectric constant slowly decreases the solubility of the salt, promoting the nucleation of a few large, high-quality single crystals over several days.

Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A self-validating single crystal will extinguish polarized light uniformly upon rotation. If the crystal extinguishes in patches, it is twinned and unsuitable for high-resolution X-ray diffraction.

Caption: Workflow for the synthesis and crystallographic analysis of D-propargylglycine methyl ester.

Single-Crystal X-Ray Diffraction (SXRD) Methodology

Once a suitable crystal is harvested, it must be protected and analyzed under cryogenic conditions to yield high-resolution structural data.

-

Cryoprotection: Harvest a single crystal using a nylon loop and immediately submerge it in Paratone-N oil. Causality: The oil displaces the mother liquor, preventing the formation of crystalline ice during flash-cooling, which would otherwise produce diffraction rings that obscure the sample's data.

-

Data Collection: Flash-cool the crystal to 100 K in a nitrogen cold stream. Mount on a diffractometer equipped with a microfocus Cu K α radiation source ( λ = 1.54184 Å). Causality: Copper radiation provides stronger anomalous scattering signals for lighter atoms (like Cl), which is critical for the absolute determination of the R-chiral center.

-

Phase Determination: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Structural Data

The following tables summarize the representative crystallographic parameters and key geometric features expected for the (R)-2-Amino-4-pentynoic acid, methyl ester hydrochloride crystal lattice.

Table 1: Representative Crystallographic Parameters

| Parameter | Value | Significance |

| Empirical Formula | C₆H₁₀ClNO₂ | Confirms the presence of the HCl salt and methyl ester. |

| Formula Weight | 163.60 g/mol | Baseline for density calculations. |

| Temperature | 100(2) K | Minimizes atomic thermal displacement parameters. |

| Crystal System | Orthorhombic | Typical for enantiopure amino acid derivatives. |

| Space Group | P212121 | Non-centrosymmetric, confirming chiral resolution. |

| Flack Parameter | ~0.02(1) | Values near 0 confirm the absolute (R)-configuration. |

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

| Structural Feature | Atoms Involved | Representative Value | Mechanistic Implication |

| Alkyne Bond Length | C( γ ) ≡ C( δ ) | 1.18–1.20 Å | Confirms the highly rigid, electron-dense triple bond. |

| Alkyne Linearity | C( β )–C( γ ) ≡ C( δ ) | ~178.5° | Demonstrates the linear trajectory required for active-site penetration[2]. |

| Ester Carbonyl | C=O | 1.20–1.22 Å | Standard double bond character, unperturbed by the amine due to protonation. |

| Hydrogen Bonding | N–H ⋯ Cl⁻ | 3.15–3.25 Å | Forms a robust 3D supramolecular network, stabilizing the crystal lattice. |

Pharmacological Applications and Rational Drug Design

The crystallographic elucidation of (R)-2-Amino-4-pentynoic acid, methyl ester provides the exact atomic coordinates necessary for in silico docking studies and rational drug design.

Because the alkyne group is strictly linear (as validated by the ~178.5° bond angle in Table 2), it acts as a highly predictable vector. When this unnatural amino acid is incorporated into peptide sequences, the alkyne can be subjected to click chemistry (CuAAC) to form 1,2,3-triazole linkages. This methodology is heavily utilized to force peptides into stable β -turn conformations, mimicking the active domains of larger proteins while resisting proteolytic degradation[1].

Furthermore, in the context of enzyme inhibition, the precise spatial relationship between the chiral α -amine and the linear alkyne explains its efficacy against PLP-dependent enzymes. The structural data allows computational chemists to model exactly how the alkyne projects into the catalytic pocket to covalently bind the PLP cofactor, leading to irreversible enzyme inactivation[2].

Caption: Downstream pharmacological applications of D-propargylglycine derivatives.

References

-

Structural Determinants of the β-Selectivity of a Bacterial Aminotransferase. National Institutes of Health (NIH). Available at:[Link]

-

β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: A comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides. ResearchGate. Available at:[Link]

-

CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products - ACS Publications. Available at:[Link]

Sources

Technical Whitepaper: Toxicity, Handling, and Safety Profiling of (R)-2-Amino-4-pentynoic Acid, Methyl Ester

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester—commonly referred to as D-propargylglycine methyl ester—is a highly versatile non-proteinogenic amino acid derivative. In drug development and chemical biology, it is primarily utilized as an alkyne-bearing "click chemistry" probe and a synthetic building block for complex peptide synthesis.

However, the esterification of D-propargylglycine, while improving lipophilicity and cellular permeability, introduces complex toxicological dynamics. As a Senior Application Scientist, I emphasize that handling this compound requires looking beyond its immediate chemical hazards (irritation) to understand its in vivo pharmacokinetic fate. Upon biological absorption, the methyl ester is rapidly hydrolyzed to its parent compound, D-propargylglycine, a potent inhibitor of cystathionine γ-lyase (CSE) and a known nephrotoxin [1]. This guide synthesizes the mechanistic toxicology, safety data, and field-proven handling protocols necessary for the safe application of this compound in research environments.

Chemical Identity and Quantitative Data

To establish a baseline for handling and formulation, the physicochemical properties and hazard classifications of the compound (frequently handled as the hydrochloride salt to improve stability) are summarized below.

| Property / Attribute | Data / Specification |

| Chemical Name | (R)-2-Amino-4-pentynoic acid, methyl ester |

| Common Synonyms | D-Propargylglycine methyl ester; Methyl (R)-2-aminopent-4-ynoate |

| Molecular Formula | C₆H₉NO₂ (Free base) / C₆H₁₀ClNO₂ (HCl Salt) |

| Molecular Weight | 127.14 g/mol (Free base) / 163.60 g/mol (HCl Salt) |

| Physical State | Solid (typically white to off-white crystalline powder) |

| GHS Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) [2] |

| Solubility | Soluble in DMSO, Methanol, and aqueous buffers (pH < 7 for stability) |

Mechanistic Toxicology & Pharmacokinetics

The primary safety concern regarding (R)-2-Amino-4-pentynoic acid, methyl ester is not its direct cytotoxicity, but its role as a prodrug.

Ester Hydrolysis and Enzyme Inhibition

Upon entering physiological systems, non-specific intracellular esterases rapidly cleave the methyl ester group, releasing free D-propargylglycine. D-propargylglycine is widely recognized as a suicide inhibitor of cystathionine γ-lyase (CSE), a critical enzyme in the endogenous production of hydrogen sulfide (H₂S) [3]. While CSE inhibition is useful for studying inflammatory pathways, it disrupts cellular redox homeostasis.

DAAO-Mediated Nephrotoxicity

The most severe dose-limiting toxicity of D-propargylglycine derivatives is acute nephrotoxicity. The causality of this toxicity is rooted in renal metabolism. In the mammalian kidney, D-amino acids are actively metabolized by D-amino acid oxidase (DAAO) , an enzyme localized in the peroxisomes of proximal tubule cells.

When DAAO oxidatively deaminates D-propargylglycine, the reaction generates high stoichiometric yields of hydrogen peroxide (H₂O₂) and ammonia. The localized accumulation of H₂O₂ overwhelms the proximal tubule's antioxidant defenses (e.g., glutathione), leading to severe oxidative stress, reactive oxygen species (ROS) accumulation, aminoaciduria, glucosuria, and ultimately, acute tubular necrosis [4].

Caption: Metabolic pathway of (R)-2-Amino-4-pentynoic acid, methyl ester leading to nephrotoxicity.

Safety Data and Handling Protocols

Because the compound acts as a respiratory and dermal irritant (STOT SE 3, Skin Irrit. 2) and poses systemic nephrotoxic risks upon absorption, stringent laboratory safety protocols must be enforced.

Personal Protective Equipment (PPE)

-

Respiratory Protection: Handling the dry powder requires an N95 (US) or P1 (EN 143) particulate respirator to prevent inhalation of dust, which can cause mucosal irritation and systemic absorption [2].

-

Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) must be worn. The methyl ester modification increases lipophilicity, theoretically enhancing dermal penetration compared to the free acid.

-

Eye Protection: Chemical safety goggles are mandatory due to Eye Irrit. 2 classification.

Storage and Stability

The methyl ester is prone to spontaneous hydrolysis if exposed to ambient moisture.

-

Store at 2–8°C in a tightly sealed container.

-

Maintain under an inert atmosphere (Argon or Nitrogen).

-

Desiccants should be utilized in the secondary containment to prevent moisture-driven degradation into the free acid.

Experimental Workflows & Methodologies

To ensure scientific integrity, any in vitro assay utilizing this compound must account for its spontaneous hydrolysis rate and its specific metabolic toxicity. Below are field-proven, self-validating protocols for handling and screening.

Protocol 1: Preparation and Validation of Stock Solutions

Causality Insight: Aqueous buffers at physiological pH (7.4) will slowly hydrolyze the methyl ester. To maintain the integrity of the ester for targeted cellular assays, stock solutions must be prepared in anhydrous solvents and validated prior to dosing.

-

Solubilization: Weigh 10 mg of (R)-2-Amino-4-pentynoic acid, methyl ester hydrochloride in a dry, argon-purged glove box. Dissolve in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a ~61 mM stock solution.

-

Aliquoting: Aliquot the stock into single-use amber vials (50 µL each) to avoid freeze-thaw cycles, which introduce condensation and drive hydrolysis. Store at -20°C.

-

Self-Validation (LC-MS): Prior to the assay, dilute a single aliquot 1:1000 in LC-MS grade acetonitrile. Run a rapid LC-MS gradient to confirm the presence of the esterified mass ( M+H+ = 128.1) and ensure the free acid ( M+H+ = 114.1) constitutes <2% of the total peak area.

Protocol 2: In Vitro Nephrotoxicity Screening Assay

Causality Insight: Standard hepatocyte screens will miss the primary toxicity of this compound. Toxicity must be evaluated in DAAO-expressing renal proximal tubule epithelial cells (RPTECs).

-

Cell Culture: Seed primary human RPTECs in a 96-well plate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dosing: Dilute the DMSO stock solution into the culture media immediately before dosing to minimize extracellular hydrolysis. Dose cells at concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration is ≤0.5%.

-

Mechanistic Control (Crucial Step): To prove that toxicity is DAAO-mediated, pre-treat a parallel control group of RPTECs with a known DAAO inhibitor (e.g., sodium benzoate at 1 mM) 1 hour prior to dosing with the methyl ester [4].

-

Viability Readout: After 48 hours, assess cell viability using an LDH (Lactate Dehydrogenase) release assay, which specifically measures cell membrane rupture indicative of necrosis.

-

Data Interpretation: A rescue of cell viability in the sodium benzoate pre-treated group validates that the observed cytotoxicity is mechanism-based (DAAO-mediated ROS generation) rather than off-target chemical toxicity.

Caption: Workflow for in vitro nephrotoxicity screening of D-propargylglycine derivatives.

References

-

Role of Hydrogen Sulfide in the Pathology of Inflammation Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Safety Data Sheet: (R)-alpha-Propargylglycine Source: Thermo Scientific / Fisher Scientific URL:[Link]

-

D-Serine: A Cross Species Review of Safety Source: Frontiers in Endocrinology URL:[Link]

-

d-Amino-acid Oxidase Is Involved in d-Serine-Induced Nephrotoxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Application Note: High-Efficiency Peptide Bioconjugation and Macrocyclization using (R)-2-Amino-4-pentynoic acid, methyl ester (D-Pra-OMe)

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Mechanistic Rationale & Strategic Advantages

In modern peptide drug discovery, the incorporation of unnatural amino acids is a critical strategy for overcoming the poor pharmacokinetic properties of native peptides. (R)-2-Amino-4-pentynoic acid, methyl ester —commonly referred to as D-propargylglycine methyl ester (D-Pra-OMe)—is a highly versatile building block designed specifically for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

-

Proteolytic Stability (The D-Enantiomer): Endogenous proteases are highly stereoselective for L-amino acids. By incorporating the D-enantiomer of propargylglycine, the resulting peptidomimetic or anchor ligand gains significant resistance against enzymatic degradation, drastically increasing its biological half-life in physiological assays[2][3].

-

Orthogonal Protection (The Methyl Ester): The C-terminal methyl ester prevents unwanted polymerization or side reactions during solution-phase N-terminal amide coupling[4]. It allows the amino acid to act as a definitive C-terminal cap, which can either be retained for lipophilicity or selectively saponified (using LiOH) later in the synthesis pipeline without disturbing the alkyne moiety.

-

Regioselective Bioconjugation (The Terminal Alkyne): The terminal alkyne acts as a bioorthogonal "warhead." When subjected to CuAAC conditions, it reacts with azide-bearing partners (fluorophores, PEG chains, or other peptides) to form a highly stable 1,4-disubstituted 1,2,3-triazole. This triazole is not merely a linker; it acts as a robust, protease-resistant amide bond isostere[1].

Experimental Workflow

The following diagram illustrates the logical progression from raw precursors to the final triazole-linked conjugate.

Workflow for D-Pra-OMe peptide coupling and subsequent CuAAC bioconjugation.

Optimization of CuAAC Conditions

The efficiency of the CuAAC reaction is highly dependent on the solvent microenvironment and the stabilization of the Cu(I) intermediate. Table 1 summarizes the quantitative optimization data derived from various bioconjugation studies[5][6].

Table 1: Optimization of CuAAC Conditions for D-Pra-OMe Conjugation

| Solvent System | Cu Source (equiv) | Reducing Agent (equiv) | Ligand (equiv) | Time | Yield (%) |

| DMF / H₂O (1:1) | CuSO₄ (0.2) | NaAsc (0.4) | None | 16 h | 35% |

| tBuOH / H₂O (1:1) | Cu(OAc)₂ (0.2) | NaAsc (0.4) | None | 16 h | 51% |

| CHCl₃ / H₂O (1:1) | CuSO₄ (0.5) | NaAsc (1.0) | TBTA (0.5) | 3 h | 75% |

| DMF / H₂O (4:1) | CuSO₄ (0.1) | NaAsc (0.5) | THPTA (0.5) | 2 h | >95% |

Note: The addition of a water-soluble accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is critical. It prevents the disproportionation of Cu(I) and shields susceptible amino acid residues (like Met, Cys, His) from copper-catalyzed oxidative damage[5].

Step-by-Step Methodologies

Protocol A: Solution-Phase Amide Coupling of D-Pra-OMe

This protocol details the coupling of D-Pra-OMe to the C-terminus of a fully protected peptide sequence in solution[4][7].

Reagents:

-

Peptide-COOH (1.0 equiv)

-

D-Pra-OMe·HCl (1.2 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF

Causality & Execution:

-

Activation: Dissolve the Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M). Add 2.0 equiv of DIPEA. Reasoning: HATU is selected over carbodiimides (like DIC) because it generates a highly reactive highly reactive 7-azabenzotriazole active ester, minimizing racemization. The DIPEA deprotonates the carboxylic acid to initiate activation.

-

Neutralization: In a separate vial, dissolve D-Pra-OMe·HCl (1.2 equiv) in a minimal volume of DMF. Add 1.0 equiv of DIPEA. Reasoning: The HCl salt of the unnatural amino acid must be neutralized to free the nucleophilic amine. Failure to do so will stall the coupling.

-

Coupling: Transfer the neutralized D-Pra-OMe solution to the activated peptide mixture. Stir at room temperature for 2 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine to remove coupling byproducts. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: CuAAC Bioconjugation

This protocol facilitates the "click" reaction between the newly synthesized Alkyne-Peptide and an Azide-partner[5].

Reagents:

-

Alkyne-Peptide (1.0 equiv)

-

Azide-Partner (1.2 equiv)

-

CuSO₄·5H₂O (0.1 equiv, 100 mM stock in H₂O)

-

THPTA Ligand (0.5 equiv, 100 mM stock in H₂O)

-

Sodium Ascorbate (NaAsc) (0.5 equiv, freshly prepared 200 mM stock in H₂O)

-

Degassed DMF / H₂O (4:1 v/v)

Causality & Execution:

-

Preparation: Dissolve the Alkyne-Peptide and Azide-Partner in degassed DMF. Reasoning: Degassing prevents dissolved oxygen from competing with the Cu(I) catalytic cycle.

-

Catalyst Complexation: In a separate microcentrifuge tube, mix the CuSO₄ stock and THPTA stock. Incubate for 5 minutes at room temperature. Reasoning: Pre-complexing Cu(II) with THPTA prevents the copper from precipitating as insoluble salts when added to the organic mixture and protects the peptide from ROS.

-

Initiation: Add the Cu(II)-THPTA complex to the peptide mixture. Finally, add the freshly prepared Sodium Ascorbate stock. Reasoning: Ascorbate must be added last. It reduces the THPTA-bound Cu(II) to the catalytically active Cu(I) species in situ.

-

Reaction: Stir at room temperature for 2 hours.

-

Purification: Dilute with H₂O and purify the triazole conjugate via Preparative RP-HPLC.

Self-Validating System & Analytical Confirmation

To ensure experimental integrity, these protocols are designed as self-validating systems. You must verify success at two critical checkpoints:

-

Checkpoint 1 (Post-Coupling Validation): Immediately following Protocol A, perform LC-MS analysis. The successful coupling of D-Pra-OMe will yield a mass shift of exactly +127 Da relative to the starting Peptide-COOH. If unreacted acid remains, the failure point is typically inadequate basification; verify the reaction pH is >8 by spotting the mixture on wet pH paper.

-

Checkpoint 2 (Post-CuAAC Validation): The click reaction is highly atom-economical. LC-MS must show the convergence of the alkyne and azide masses into a single [M_alkyne + M_azide] adduct without any intermediate mass loss. Furthermore, ¹H NMR analysis provides definitive structural proof: the terminal alkyne proton of D-Pra-OMe (a distinct multiplet around 2.2 ppm) will completely disappear, replaced by the diagnostic 1,4-disubstituted triazole proton singlet emerging between 7.8 and 8.2 ppm [2].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Iterative In Situ Click Chemistry Creates Antibody-like Protein-Capture Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. A Spectroscopic Study on the Amyloid‐β Interaction with Clicked Peptide‐Porphyrin Conjugates: a Vision Toward the Detection of Aβ Peptides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized CuAAC Click Chemistry Protocols for (R)-2-Amino-4-pentynoic Acid, Methyl Ester

Target Audience: Researchers, scientists, and drug development professionals specializing in bioorthogonal chemistry, peptide engineering, and bioconjugation.

Mechanistic Principles & The Chelation Challenge

(R)-2-Amino-4-pentynoic acid, methyl ester (commonly referred to as D-propargylglycine methyl ester) is a highly versatile, non-canonical amino acid. It is widely utilized to introduce bioorthogonal "click" handles into peptides, small-molecule probes, and targeted imaging agents[1].

While the terminal alkyne serves as a premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the molecular architecture of this specific derivative introduces unique causal dynamics into the reaction:

-

The Methyl Ester Advantage: Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions (such as off-target amidation) and significantly increases the molecule's solubility in organic co-solvents like t -BuOH, DMF, or THF.

-

The α-Amino Chelation Hurdle: Because the α-amino group is unprotected, the basic nitrogen can act as a potent bidentate ligand. It chelates the active Cu(I) catalyst, pulling it out of the catalytic cycle and forming thermodynamically stable, catalytically inactive complexes[2]. Colorimetric assays have demonstrated that this chelation decreases the active Cu(I) concentration in a time-dependent manner, often leading to reaction stalling[3].

Causality-Driven Solution: To overcome this inhibitory pathway, the reaction environment must be engineered with an "overloaded reductant" strategy. By supplying a stoichiometric excess of sodium ascorbate, the chemical equilibrium is forced toward the active Cu(I) state. This continuously rescues the catalyst from the inhibitory amine complex, maintaining a steady-state concentration of active copper[2],[3]. Furthermore, utilizing optimized aqueous/organic biphasic conditions ensures that both the polar catalytic salts and the organic substrates remain fully solvated[4],[5].

Reaction Pathway Visualization

The following diagram illustrates the CuAAC catalytic cycle specific to D-propargylglycine methyl ester, highlighting both the productive cycloaddition pathway and the inhibitory chelation loop that must be managed.

Figure 1: CuAAC mechanism for D-propargylglycine methyl ester, showing amine chelation and rescue.

Quantitative Optimization of Reaction Conditions

To maximize yields when working with unprotected propargylglycine derivatives, catalyst loading must be adjusted compared to standard N-Boc protected protocols. Table 1 summarizes the optimized parameters based on field-proven methodologies[4],[5].

Table 1: Optimization of CuAAC Conditions for Propargylglycine Derivatives

| Substrate Type | Catalyst System | Solvent System | Additive/Ligand | Temp (°C) | Expected Yield |

| N-Boc Protected | 0.1 eq CuSO 4 / 0.2 eq NaAsc | t -BuOH/H 2 O (1:1) | None required | 25 | >90% |

| Unprotected Amine | 0.2 eq CuSO 4 / 0.4–0.5 eq NaAsc | t -BuOH/H 2 O (1:1) | THPTA (0.1 eq, Optional) | 25–35 | 80–85% |

| Unprotected Amine | CuI (0.5 eq) / DIPEA (2.0 eq) | DMF or THF | None | 25 | 60–70% (Sluggish) |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At critical junctures, specific visual or physical changes occur, providing the scientist with immediate, empirical proof that the underlying chemical mechanisms are functioning correctly.

Materials Required:

-

(R)-2-Amino-4-pentynoic acid, methyl ester hydrochloride (Alkyne)

-

Target Azide (R-N 3 )

-

Copper(II) sulfate pentahydrate (CuSO 4⋅5 H 2 O)

-

Sodium Ascorbate (NaAsc)

-

t -Butanol ( t -BuOH) and Milli-Q Water

-

0.1 M EDTA (Aqueous)

Step-by-Step Methodology:

Step 1: Substrate Solubilization

-

In a 20 mL scintillation vial, dissolve the target azide (1.0 mmol) and (R)-2-Amino-4-pentynoic acid, methyl ester (1.1 mmol) in 5.0 mL of t -BuOH.

-

Causality Note: A 10% molar excess of the alkyne ensures complete consumption of the azide, which is typically the more complex or expensive intermediate.

Step 2: Catalyst Pre-complexation

-

In a separate 5 mL vial, dissolve CuSO 4⋅5 H 2 O (0.2 mmol, 0.2 eq) in 2.5 mL of Milli-Q water.

-

Self-Validation Checkpoint: The solution must exhibit a clear, bright blue color, confirming the complete dissolution and presence of the Cu(II) species.

Step 3: In Situ Reduction (The "Click" Trigger)

-

Dissolve Sodium Ascorbate (0.5 mmol, 0.5 eq) in 2.5 mL of Milli-Q water.

-

Add the ascorbate solution dropwise to the blue Cu(II) solution while swirling.

-

Self-Validation Checkpoint (Critical): Upon addition, the bright blue solution must rapidly transition to a pale yellow or completely colorless state . This optical shift is the definitive indicator that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. Troubleshooting: If the solution turns green or remains blue, the ascorbate has degraded or oxygen is re-oxidizing the copper; prepare fresh ascorbate immediately.

Step 4: Cycloaddition Execution

-

Transfer the active Cu(I) aqueous mixture directly into the t -BuOH solution containing the substrates.

-

Cap the vial and stir vigorously at room temperature (25°C) for 4 to 12 hours.

-

Causality Note: Vigorous stirring is essential in biphasic or semi-miscible systems to maximize the interfacial surface area where the catalytic cycle predominantly occurs.

Step 5: Reaction Quenching and Workup

-

Monitor reaction completion via LC-MS or TLC.

-

Once complete, quench the reaction by adding 10 mL of 0.1 M EDTA aqueous solution and stir for 15 minutes.

-

Self-Validation Checkpoint: The aqueous layer will turn deep blue . EDTA possesses a higher binding affinity for copper than the α-amino group or the newly formed triazole, effectively stripping the metal from the product and forming a highly stable, water-soluble Cu-EDTA complex.

-

Extract the product with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the crude triazole product.

References

-

Unusual Amino Acids: Propargylglycine (Pra) - A Versatile Handle for Bioorthogonal Chemistry. LifeTein Peptide Blog. Available at: [Link]

-

Expedient Synthesis of Triazole-Linked Glycosyl Amino Acids and Peptides. Organic Letters, ACS Publications. Available at:[Link]

-

In Vivo Imaging of GLP-1R with a Targeted Bimodal PET/Fluorescence Imaging Agent. Bioconjugate Chemistry, ACS Publications. Available at:[Link]

-

Quantitative Analysis of Cu(I) Concentration in Click Chemistry — Biotinylation at Side Chain of Propargylglycine Using Click Chemistry under Heating Conditions. ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Incorporation of (R)-2-Amino-4-pentynoic acid, methyl ester (D-Pra-OMe) in Solid-Phase Peptide Synthesis

Executive Summary

(R)-2-Amino-4-pentynoic acid, methyl ester (commonly known as D-propargylglycine methyl ester, or D-Pra-OMe) is a highly versatile, non-proteinogenic amino acid building block[1]. In modern drug development, its D-stereocenter imparts critical proteolytic stability to peptide therapeutics, while its terminal alkyne provides a premier bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].

However, incorporating D-Pra-OMe into standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) presents a unique chemical challenge. Because it is supplied as a C-terminal methyl ester with a free N-terminal amine, it cannot be directly coupled into a growing peptide chain using standard protocols, which strictly require Fmoc-protected free acids [3]. This technical guide details two field-proven, self-validating workflows to seamlessly integrate D-Pra-OMe into synthetic peptides without the need for prior saponification.

Mechanistic Rationale & Strategic Framework

To utilize D-Pra-OMe effectively, researchers must leverage either its free nucleophilic amine or its reactive alkyne side chain. We outline two primary topological strategies:

Strategy A: C-Terminal Amidation via Safety-Catch Resin Cleavage

Kenner’s alkanesulfonamide safety-catch resin allows for the standard Fmoc-SPPS assembly of a peptide sequence, followed by targeted linker activation [4]. By alkylating the sulfonamide linker with iodoacetonitrile, it becomes highly susceptible to nucleophilic attack. Introducing D-Pra-OMe as the primary nucleophile cleaves the peptide from the resin while simultaneously incorporating the D-Pra-OMe residue at the C-terminus. Causality & Expertise: This approach circumvents the severe epimerization risks associated with solution-phase fragment condensation. The methyl ester of D-Pra-OMe inherently protects the newly formed C-terminus from unwanted side reactions, while its free amine acts as a potent, sterically unhindered nucleophile.

Strategy B: On-Resin CuAAC Sub-Monomer Ligation

For side-chain branching or the creation of multivalent peptidomimetics, the alkyne group of D-Pra-OMe can be reacted with a resin-bound azide (e.g., Azidohomoalanine, Aha) via CuAAC [5]. Causality & Expertise: Conducting this cycloaddition on solid support allows for the use of massive reagent excesses to drive the reaction to absolute completion. Crucially, the methyl ester of D-Pra-OMe prevents the carboxylate from chelating the copper catalyst, ensuring high catalytic turnover and preventing catalyst poisoning.

Decision matrix for incorporating D-Pra-OMe into SPPS workflows based on target peptide topology.

Self-Validating Experimental Protocols

Protocol 1: C-Terminal Incorporation via Kenner Safety-Catch Resin

This protocol yields a fully deprotected peptide with a D-Pra-OMe C-terminus.

Step 1: Peptide Assembly & Linker Activation

-

Synthesize the desired peptide sequence on a 4-sulfamylbutyryl AM resin (0.5 mmol/g loading) using standard Fmoc/tBu SPPS. Ensure the N-terminus is Boc-protected to prevent polymerization during cleavage.

-

Wash the resin thoroughly with NMP (5 × 3 min).

-

Add Iodoacetonitrile (10 eq) and DIPEA (10 eq) dissolved in minimal NMP.

-

Agitate the suspension at room temperature for 24 hours, protected from light.

-

Wash the activated resin with NMP (3 × 3 min), DCM (3 × 3 min), and THF (3 × 3 min). Self-Validation Check: Cleave a 2 mg micro-aliquot using hexylamine (5 eq in THF) for 2 hours. Analyze the filtrate via LC-MS to confirm >95% activation (presence of hexylamide-terminated peptide).

Step 2: Nucleophilic Cleavage with D-Pra-OMe

-

Dissolve H-D-Pra-OMe·HCl (5 eq) and DIPEA (5 eq) in 2M LiBr/THF. Expert Insight: Li+ coordinates to the peptide backbone amides, disrupting inter-chain hydrogen bonding (β-sheet formation) that causes resin aggregation. This dramatically improves the nucleophile's access to the activated linker [4].

-

Add the solution to the activated resin and agitate for 24 hours at room temperature.

-

Filter the resin and wash with THF (3 × 5 mL). Combine the filtrates and evaporate under reduced pressure to yield the protected, C-terminally modified peptide.

-

Perform global side-chain deprotection using standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours, followed by ether precipitation.

Protocol 2: On-Resin CuAAC (Click Chemistry) Ligation

This protocol grafts D-Pra-OMe onto a resin-bound azide, creating a triazole-linked peptidomimetic.

Step 1: Catalyst Preparation

-

Swell the resin (containing an incorporated Azidohomoalanine residue) in DMF for 30 minutes.

-

In a separate vial, dissolve Cu(OAc)₂ (0.5 eq) and TBTA (0.5 eq) in DMF. Expert Insight: Cu(I) is thermodynamically unstable and prone to disproportionation. TBTA (Tris(benzyltriazolylmethyl)amine) acts as a tetradentate ligand that completely envelops the Cu(I) center, protecting it from oxidation while leaving a coordination site open for the alkyne[2].

-